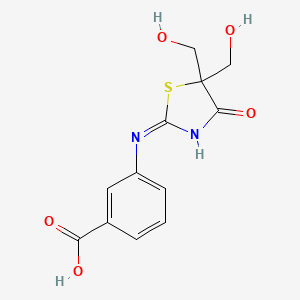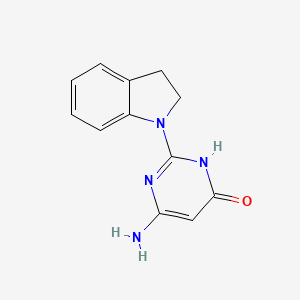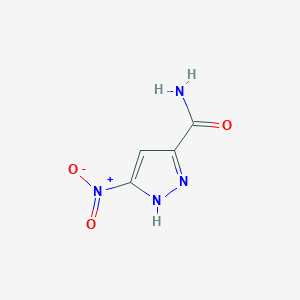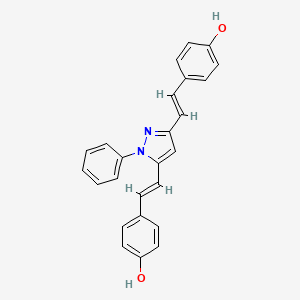![molecular formula C10H7N3O2 B1417580 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 871025-06-8](/img/structure/B1417580.png)
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Descripción general
Descripción
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a fused pyrrolo-pyrimidine core with a furan ring attached at the 6-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound 6-(Furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s primary targets could be the proteins or enzymes essential for the survival and proliferation of this bacterium.
Biochemical Pathways
These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication .
Result of Action
The compound has been found to exhibit significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation.
Análisis Bioquímico
Biochemical Properties
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including kinases and oxidoreductases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these biomolecules. For instance, the furan ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, enhancing the binding affinity and specificity of the compound .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which are critical regulators of cell signaling pathways. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the furan ring, reducing the compound’s efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target sites. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites. These metabolites can further modulate metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Additionally, binding proteins such as albumin can facilitate the systemic distribution of the compound, ensuring its delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. For instance, phosphorylation of the compound can enhance its nuclear translocation, allowing it to modulate gene expression directly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of furan-2-carbaldehyde with a pyrrolo[3,2-d]pyrimidine precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparación Con Compuestos Similares
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
The uniqueness of this compound lies in its specific structural features and the presence of the furan ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
6-(furan-2-yl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10-9-7(11-5-12-10)4-6(13-9)8-2-1-3-15-8/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBCBWBNKGAKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737415 | |
| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871025-06-8 | |
| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)
![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)


![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)



